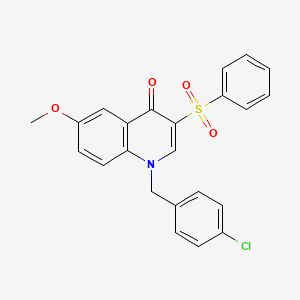

1-(4-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one is a synthetic compound that belongs to the class of quinolone-based compounds. It is a potential drug candidate that has been extensively studied for its pharmacological properties. This compound has shown promising results in various scientific research studies, and it has the potential to be used in the treatment of several diseases.

科学的研究の応用

- Anti-inflammatory Agents : The benzenesulfonyl group in this compound suggests potential anti-inflammatory activity. Researchers have investigated its role in modulating inflammatory pathways, making it a candidate for drug development .

- Anticancer Properties : Quinoline derivatives have been studied for their anticancer potential. This compound’s unique structure may contribute to its cytotoxic effects against cancer cells .

- Fluorescent Probes : The quinoline scaffold often exhibits fluorescence properties. Researchers have explored its use as a fluorescent probe for biological imaging and sensing applications .

- Organic Light-Emitting Diodes (OLEDs) : Quinoline-based compounds have been employed in OLEDs due to their electron-transporting properties. Investigating this compound’s optoelectronic behavior could lead to novel OLED materials .

- Metal Complexes : The methoxy group and quinoline core make this compound an interesting ligand for metal complexes. Researchers have explored its coordination chemistry and catalytic applications .

- Photocatalysis : Quinolines are known to participate in photocatalytic reactions. Investigating this compound’s photocatalytic behavior could reveal its potential in environmental remediation or organic synthesis .

- Enzyme Inhibition : The sulfonyl group may interact with enzymes. Researchers have explored its inhibitory effects on specific enzymes, such as kinases or proteases .

- Antimicrobial Activity : Quinoline derivatives often exhibit antimicrobial properties. Investigating this compound’s efficacy against bacteria, fungi, or viruses could be valuable .

- Quantum Chemical Calculations : Researchers can perform computational studies to understand its electronic structure, stability, and reactivity. Such insights aid in predicting its behavior in different environments .

- Herbicides or Fungicides : Quinoline-based compounds have been explored as potential herbicides or fungicides. Investigating this compound’s effects on plant growth or pathogen control is relevant .

Medicinal Chemistry and Drug Development

Photophysics and Optoelectronics

Materials Science and Catalysis

Biological Studies

Computational Chemistry and Molecular Modeling

Agrochemicals and Pesticides

特性

IUPAC Name |

3-(benzenesulfonyl)-1-[(4-chlorophenyl)methyl]-6-methoxyquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClNO4S/c1-29-18-11-12-21-20(13-18)23(26)22(30(27,28)19-5-3-2-4-6-19)15-25(21)14-16-7-9-17(24)10-8-16/h2-13,15H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKFWZROVZXWQQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(5-methylpyrazin-2-yl)methanone](/img/structure/B2693364.png)

![N-[(1H-1,3-benzodiazol-2-yl)methyl]-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B2693368.png)

![[(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/no-structure.png)

![(5E)-3-methyl-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2693372.png)

![2-[4-(1,3-Benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-1-phenylethanone](/img/structure/B2693373.png)

![3,6,13,16,19-Pentaoxatricyclo[19.2.2.28,11]heptacosa-8,10,21,23,24,26-hexaene-2,7,12,20-tetrone](/img/structure/B2693377.png)

![2-(Thiophen-2-yl)-1H-benzo[d]imidazole-6-carbothioamide](/img/structure/B2693379.png)